molecular formula C24H33NO3 B5969716 [1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol

[1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol

Cat. No. B5969716
M. Wt: 383.5 g/mol
InChI Key: ICZSYCDACRHHLG-UHFFFAOYSA-N
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Description

[1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol is not fully understood, but it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
Studies have shown that [1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol can enhance synaptic plasticity and improve cognitive function in animal models. It has also been shown to have neuroprotective effects and to reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using [1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol in lab experiments is its specificity for the mGluR5 receptor, which allows for more targeted studies. However, one limitation is that its effects may vary depending on the animal model used and the dose administered.

Future Directions

There are several future directions for research on [1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol. One direction is to further investigate its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and depression. Another direction is to explore its effects on other neurotransmitter systems and to investigate its potential as a treatment for substance abuse disorders. Additionally, further studies are needed to determine the optimal dose and administration route for this compound.
Conclusion
In conclusion, [1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol is a promising compound for scientific research due to its potential applications in various fields. Its specificity for the mGluR5 receptor and its neuroprotective effects make it a valuable tool for investigating neurological disorders. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of [1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol involves several steps, including the reaction of 4-ethoxy-3-formylbenzyl bromide with 2-phenylethylamine, followed by reduction with sodium borohydride and protection of the resulting alcohol with tert-butyldimethylsilyl chloride. The final step involves the deprotection of the alcohol with tetrabutylammonium fluoride to yield the desired compound.

Scientific Research Applications

[1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

[2-ethoxy-5-[[3-(hydroxymethyl)-3-(2-phenylethyl)piperidin-1-yl]methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-2-28-23-10-9-21(15-22(23)17-26)16-25-14-6-12-24(18-25,19-27)13-11-20-7-4-3-5-8-20/h3-5,7-10,15,26-27H,2,6,11-14,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZSYCDACRHHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCCC(C2)(CCC3=CC=CC=C3)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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